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Compound of Interest |

Compound Name: 1-Nitro-3-(trichloromethyl)benzene

CAS No.: 709-58-0

Cat. No.: B1620971
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A single molecular formula can represent multiple distinct molecules, known as isomers. These
compounds share the same number and types of atoms but differ in their structural
arrangement. This structural variance leads to different chemical and physical properties,
making precise identification and nomenclature paramount in scientific research and industrial
application.[1][2] For the formula C7H4CI3NO2, several structural isomers are possible.
However, the isomer with the most established presence in chemical literature and commerce
IS 1-nitro-4-(trichloromethyl)benzene. This guide will use this compound as the central case
study for understanding the C7H4CI3NO2 chemical space.

Deciphering the IUPAC Name: A Systematic
Approach

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules
to provide a unique and unambiguous name for every organic compound.[3][4] The name "1-
nitro-4-(trichnloromethyl)benzene" is derived by systematically identifying the parent structure
and its substituents.

Step-by-Step Nomenclature Breakdown

The process for naming this molecule follows a logical sequence:

« ldentify the Parent Hydride: The core structure is a benzene ring (C6H6). This forms the root
of the name: benzene.
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« |dentify Principal Functional Groups and Substituents: The benzene ring has two groups
attached to it:

o Anitro group (-NO2)
o Atrichloromethyl group (-CCI3)

e Assign Locants (Numbering): The positions of the substituents on the benzene ring must be
numbered to give the lowest possible set of numbers. The substituents are listed
alphabetically (‘nitro’ vs. 'trichloromethyl’). However, for disubstituted benzenes, the
numbering starts at one substituent and proceeds towards the other to give it the lowest
number. In this case, the numbering can be 1 and 4, regardless of which substituent is
assigned position 1.

o Assemble the Final Name: The substituents are named as prefixes in alphabetical order.
o Nitro group: nitro
o Trichloromethyl group: trichloromethyl

The locants are assigned before each prefix. This leads to the final, unambiguous IUPAC
name: 1-nitro-4-(trichloromethyl)benzene.[5]

Visualization of the IUPAC Naming Logic

The following diagram illustrates the decision-making process in assigning the IUPAC name.
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Caption: Logical workflow for deriving the IUPAC name for the primary C7H4CI3NO2 isomer.

Physicochemical Properties of 1-nitro-4-
(trichloromethyl)benzene
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Understanding the physical and chemical properties of a compound is essential for its
application in synthesis, formulation, and biological studies. The key properties for 1-nitro-4-
(trichloromethyl)benzene (CAS No: 3284-64-8) are summarized below.

Property Value Source
Molecular Weight 240.5 g/mol PubChem[5]
Molecular Formula C7HA4CI3NO2 PubChem[5]
White to light yellow crystalline
Appearance (General knowledge)
powder
XLogP3 3.3 PubChem[5]
Hydrogen Bond Donor Count 0 PubChem[5]
Hydrogen Bond Acceptor
2 PubChem[5]
Count
Rotatable Bond Count 0 PubChem[5]

XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value
suggests greater solubility in non-polar solvents.

Synthesis and Reactivity: A Chemist's Perspective

1-nitro-4-(trichloromethyl)benzene is a valuable synthetic intermediate. Its preparation and
subsequent reactions are of significant interest to process and medicinal chemists.

Experimental Protocol: Synthesis from 4-Nitrotoluene

A common and direct route to 1-nitro-4-(trichnloromethyl)benzene is the free-radical chlorination
of 4-nitrotoluene. The nitro group is strongly deactivating, which prevents electrophilic
chlorination of the benzene ring and directs the reaction to the methyl group.

Objective: To synthesize 1-nitro-4-(trichloromethyl)benzene via exhaustive chlorination of the
benzylic methyl group of 4-nitrotoluene.

Materials:
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4-Nitrotoluene

Chlorine gas (CI2)

Carbon tetrachloride (CCl4) or other suitable inert solvent

A free-radical initiator (e.g., AIBN or UV light)
Step-by-Step Methodology:

e Reaction Setup: A solution of 4-nitrotoluene in carbon tetrachloride is charged into a reaction
vessel equipped with a gas inlet, a condenser, and a stirrer. The vessel should be suitable for
photochemical reactions if using a UV lamp.

e Initiation: The reaction mixture is heated to reflux (approx. 77°C for CCl4). AUV lamp is
turned on to initiate the reaction, or a chemical initiator like AIBN is added.

e Chlorination: Chlorine gas is bubbled through the heated solution at a controlled rate. The
reaction is exothermic and should be monitored.

o Causality: The UV light or thermal decomposition of AIBN generates chlorine radicals
(Cls). These radicals abstract a hydrogen atom from the methyl group of 4-nitrotoluene,
forming a benzyl radical. This radical then reacts with CI2 to form the chlorinated product
and a new chlorine radical, propagating the chain reaction. The process repeats until all
three hydrogens are substituted.

e Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer
Chromatography (TLC) to observe the disappearance of the starting material and the
intermediate chlorinated species (4-nitrobenzyl chloride and 4-nitrobenzylidene dichloride).

e Work-up: Once the reaction is complete, the chlorine gas supply is stopped, and the mixture
is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCI byproduct.

 Purification: The solvent is removed under reduced pressure. The resulting crude product
can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to
yield the final product.
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Self-Validation: The identity and purity of the synthesized 1-nitro-4-(trichloromethyl)benzene
should be confirmed using standard analytical techniques such as NMR spectroscopy, mass
spectrometry, and melting point analysis.

Applications in Research and Development

The utility of 1-nitro-4-(trichloromethyl)benzene lies in the reactivity of its two functional groups.

¢ Intermediate for Agrochemicals: The trichloromethyl group can be converted to a
trifluoromethyl group (-CF3) via a halogen exchange reaction (e.g., using SbF3 or HF). The
trifluoromethyl group is a common feature in many modern herbicides and insecticides due
to its high stability and ability to increase lipophilicity and metabolic stability. Polychlorinated
pyridines, which are related structures, are known intermediates for pesticides.[6]

o Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine (-NH2),
providing a key building block for a wide range of pharmaceutical compounds. The resulting
4-(trichloromethyl)aniline can be further modified to create complex molecular architectures.

o Precursor Chemistry: It serves as a precursor for other valuable reagents. For example, it is
a starting material for synthesizing 4-nitrobenzoic acid.[7]

Conclusion

While the molecular formula C7H4CI3NO2 can represent several isomers, 1-nitro-4-
(trichloromethyl)benzene stands out as the most significant in terms of synthesis and
application. A systematic application of IUPAC rules provides its unambiguous name, which is
crucial for clear scientific communication. Its synthesis from readily available precursors and
the versatile reactivity of its functional groups make it a valuable intermediate for professionals
in the agrochemical and pharmaceutical industries. A thorough understanding of its properties
and reaction pathways is essential for leveraging its full potential in the development of new
and effective chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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